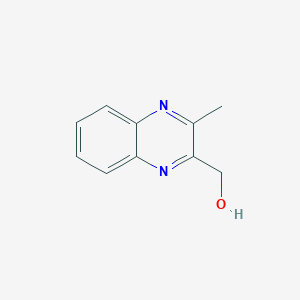

(3-Methylquinoxalin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methylquinoxalin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-10(6-13)12-9-5-3-2-4-8(9)11-7/h2-5,13H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQODKYYGDPGLHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylquinoxalin 2 Yl Methanol

Established Synthetic Pathways for (3-Methylquinoxalin-2-yl)methanol

The synthesis of this compound has been approached through several established chemical routes. These methods are foundational to understanding the chemistry of quinoxaline (B1680401) derivatives and provide a basis for further optimization and development.

Detailed Analysis of Reaction Conditions and Yields

One of the common methods for synthesizing quinoxaline derivatives involves the condensation of o-phenylenediamines with α-dicarbonyl compounds. While specific details for the direct synthesis of this compound are not extensively documented in all public literature, related syntheses of similar quinoxaline derivatives provide insight into typical reaction conditions. For instance, the synthesis of other quinoxaline derivatives often occurs under acidic or basic conditions and can involve the use of various solvents and catalysts. ijirt.org

A notable pathway involves the synthesis of ((3‐methylquinoxalin‐2‐yl)methyl)triphenylphosphonium bromides from 2‐methylquinoxaline derivatives. researchgate.net This multi-step process includes bromination of the methyl group followed by reaction with triphenylphosphine. While this produces a different final product, the initial steps are relevant to the functionalization of the methyl group on the quinoxaline ring, which is a key structural feature of this compound.

The table below summarizes a selection of reported reaction conditions and yields for the synthesis of related quinoxaline derivatives, which can be considered indicative of the synthetic landscape for this compound.

| Precursors | Reagents and Conditions | Product | Yield | Reference |

| 2‐methylquinoxaline derivatives | N‐bromosuccinimide, (PhCOO)₂, acetonitrile (B52724), 95 °C | 2-(bromomethyl)-3-methylquinoxaline | - | researchgate.net |

| 2-(bromomethyl)-3-methylquinoxaline | PPh₃, DCM, −78 °C to 21 °C | ((3‐methylquinoxalin‐2‐yl)methyl)triphenylphosphonium bromide | - | researchgate.net |

| o-phenylenediamines and internal alkynes | Cobalt catalyst, O₂ | Quinoxalines | Good to high | researchgate.net |

It is important to note that a yield of 65% has been reported in existing literature for a specific synthesis of this compound, although the detailed experimental conditions for this particular yield are not always readily available in public sources.

Precursor Chemistry and Starting Material Selection for this compound Synthesis

The selection of appropriate precursors is a critical step in the synthesis of this compound. The quinoxaline ring system is typically formed through the condensation of an aromatic diamine with a 1,2-dicarbonyl compound. ijirt.org For this compound, a logical starting point would be the condensation of an o-phenylenediamine (B120857) with a suitably substituted dicarbonyl compound that can lead to the desired methyl and hydroxymethyl groups at the 2 and 3 positions of the quinoxaline ring.

Alternatively, functionalization of a pre-formed quinoxaline ring is a common strategy. Starting with 2,3-dimethylquinoxaline, one of the methyl groups can be selectively oxidized to a hydroxymethyl group. This approach requires careful control of reaction conditions to avoid over-oxidation or reaction at both methyl groups.

Another approach involves the use of 2-chloro-3-methylquinoxaline (B189447), which can be synthesized from 3-methylquinoxalin-2(1H)-one. The chloro group can then be subjected to nucleophilic substitution to introduce the desired functional group, which can subsequently be converted to a hydroxymethyl group. nih.gov

Development of Novel and Sustainable Synthetic Approaches for this compound

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. This trend extends to the synthesis of quinoxaline derivatives, including this compound.

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. For the synthesis of quinoxalines, various catalytic systems have been explored. Cobalt-catalyzed annulation of o-phenylenediamines and internal alkynes has been shown to produce quinoxalines in good to high yields under mild conditions with molecular oxygen as the terminal oxidant. researchgate.net

The use of palladium catalysts has also been investigated. For instance, a palladium-catalyzed hydrogenative annulation reaction of catechols and nitroarylamines provides a route to quinoxaline derivatives. researchgate.net While not directly applied to this compound, these catalytic methods demonstrate the potential for developing more efficient syntheses of this target molecule. The application of such catalytic strategies could lead to reduced reaction times, lower energy consumption, and higher atom economy.

Green Chemistry Principles and Methodologies in the Production of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. ijirt.orgunibo.it In the context of quinoxaline synthesis, this has led to the exploration of greener solvents, catalysts, and energy sources. ijirt.orgresearchgate.net

The use of water as a solvent is a key aspect of green chemistry. dbu.de For the synthesis of quinoxaline derivatives, water-based procedures are being developed to replace traditional organic solvents, which are often toxic and volatile. ijirt.org Additionally, the use of reusable catalysts, such as solid acid catalysts, aligns with green chemistry principles by simplifying product purification and reducing waste. mdpi.com

Microwave and ultrasonic irradiation are also being employed as energy-efficient techniques to accelerate reaction rates and improve yields in quinoxaline synthesis. ijirt.orgresearchgate.net These methods can often lead to shorter reaction times and cleaner reaction profiles compared to conventional heating. ijirt.org

Optimization and Scalability Considerations in this compound Synthesis

For any synthetic method to be practically useful, it must be amenable to optimization and scaling up for larger-scale production. This involves a detailed study of reaction parameters to maximize yield and purity while minimizing costs and environmental impact.

Key parameters for optimization include reaction temperature, pressure, solvent, catalyst loading, and reaction time. researchgate.netoptience.com For instance, in catalytic reactions, the choice of catalyst and its concentration can have a profound impact on the reaction outcome. dtu.dkresearchgate.net The development of robust and scalable synthetic routes for this compound is crucial for its potential applications in various fields.

The transition from laboratory-scale synthesis to industrial production requires careful consideration of factors such as heat transfer, mass transfer, and safety. dbu.de The development of continuous flow processes, as opposed to batch processes, can offer advantages in terms of safety, efficiency, and scalability.

Chemical Transformations and Reactivity Profile of 3 Methylquinoxalin 2 Yl Methanol

Functional Group Reactivity at the Methanol (B129727) Moiety of (3-Methylquinoxalin-2-yl)methanol

The primary alcohol group attached to the quinoxaline (B1680401) ring at the C2 position is a site of versatile chemical reactivity, allowing for a range of functional group transformations common to alcohols.

Esterification and Acylation Reactions of this compound

The hydroxyl group of this compound can readily undergo esterification and acylation reactions. These transformations are fundamental in organic synthesis for the introduction of a variety of functional groups and for use as a protecting group strategy.

Research Findings: While direct experimental data for the esterification of this compound is not extensively documented in readily available literature, the reaction can be inferred from standard chemical principles and related transformations. The acylation of the related 3-methyl-2-oxoquinoxalin-1(2H)-yl system with chloroacetyl chloride has been reported, demonstrating the feasibility of acylation on the quinoxaline scaffold. semanticscholar.org

The esterification of this compound would typically proceed by reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (HCl or a carboxylic acid) and to activate the alcohol. Alternatively, classic Fischer esterification conditions, involving refluxing with a carboxylic acid in the presence of a strong acid catalyst, could also be employed.

Below is a table representing typical esterification reactions that this compound is expected to undergo.

| Reactant | Reagent | Conditions | Product |

| This compound | Acetyl Chloride, Pyridine | Room Temperature | (3-Methylquinoxalin-2-yl)methyl acetate |

| This compound | Acetic Anhydride, DMAP | Room Temperature | (3-Methylquinoxalin-2-yl)methyl acetate |

| This compound | Benzoic acid, H₂SO₄ | Reflux | (3-Methylquinoxalin-2-yl)methyl benzoate |

Oxidation Reactions of the Methanol Group

The primary alcohol of this compound can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Research Findings: The oxidation of the methanol group leads to two key products. Partial oxidation yields 3-methylquinoxaline-2-carboxaldehyde, while complete oxidation results in the formation of 3-methyl-quinoxaline-2-carboxylic acid (MQCA). The detection of MQCA as a metabolite marker in analytical studies confirms the biological and chemical feasibility of this oxidation pathway. nih.gov The oxidation of a related tetrahydroxybutyl-quinoxaline derivative to quinoxaline-2-carboxaldehyde has also been documented, supporting the formation of the aldehyde intermediate. nih.gov

A variety of standard oxidizing agents can be utilized for these transformations. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used for the controlled oxidation to the aldehyde. Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic solution, will facilitate the complete oxidation to the carboxylic acid.

The following table summarizes the expected outcomes of the oxidation of this compound.

| Reactant | Reagent | Conditions | Product |

| This compound | Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temp | 3-Methylquinoxaline-2-carboxaldehyde |

| This compound | Potassium Permanganate (KMnO₄) | Basic, heat, then acid workup | 3-Methyl-quinoxaline-2-carboxylic acid |

| This compound | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to Room Temp | 3-Methyl-quinoxaline-2-carboxylic acid |

Etherification and Other Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of the methanol moiety can be converted into an ether or be replaced by other nucleophiles. This typically requires a two-step sequence: conversion of the hydroxyl into a better leaving group, followed by nucleophilic substitution.

Research Findings: A key intermediate for these transformations is 2-(chloromethyl)-3-methylquinoxaline (B1597626), which is a commercially available compound. sigmaaldrich.com This halide can be synthesized from this compound by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Once formed, 2-(chloromethyl)-3-methylquinoxaline is an excellent substrate for Sₙ2 reactions. It can react with a wide array of nucleophiles to yield a variety of derivatives. For instance, reaction with sodium alkoxides or phenoxides (the Williamson ether synthesis) produces ethers. Similarly, amines, thiols, and cyanide can be used as nucleophiles to introduce new functional groups. The formation of an ether linkage at the C2 position has been demonstrated by reacting 2-chloro-3-methylquinoxaline (B189447) with p-aminophenol. mdpi.com Additionally, S-alkylation reactions on the related 3-phenylquinoxaline-2(1H)-thione scaffold further support the susceptibility of this position to nucleophilic attack by heteroatom nucleophiles. acs.org

The table below illustrates representative nucleophilic substitution reactions starting from the corresponding chloromethyl derivative.

| Reactant | Reagent | Conditions | Product |

| 2-(Chloromethyl)-3-methylquinoxaline | Sodium Methoxide (NaOMe) | Methanol, Reflux | 2-(Methoxymethyl)-3-methylquinoxaline |

| 2-(Chloromethyl)-3-methylquinoxaline | Sodium Phenoxide (NaOPh) | DMF, Room Temperature | 3-Methyl-2-(phenoxymethyl)quinoxaline |

| 2-(Chloromethyl)-3-methylquinoxaline | Ammonia (NH₃) | Ethanol (B145695), Sealed Tube | (3-Methylquinoxalin-2-yl)methanamine |

| 2-(Chloromethyl)-3-methylquinoxaline | Sodium Cyanide (NaCN) | DMSO, 50 °C | (3-Methylquinoxalin-2-yl)acetonitrile |

Reactivity of the Quinoxaline Core in this compound

The quinoxaline ring system possesses a distinct reactivity pattern, largely governed by the electron-deficient nature of the pyrazine (B50134) portion of the bicycle.

Electrophilic Aromatic Substitution on the Quinoxaline Ring

Electrophilic aromatic substitution (EAS) reactions on the quinoxaline nucleus are generally challenging due to the deactivating effect of the two nitrogen atoms in the pyrazine ring. makingmolecules.commasterorganicchemistry.comlibretexts.orgyoutube.com These reactions, if they occur, are expected to take place on the benzene (B151609) ring portion of the molecule.

Research Findings: Specific studies on the electrophilic aromatic substitution of this compound are scarce. However, the general principles of EAS on heterocyclic systems can be applied. The pyrazine ring strongly deactivates the entire aromatic system towards electrophilic attack. Any substitution would preferentially occur on the benzo- part of the molecule at positions 5, 6, 7, and 8. The directing effects of the existing substituents (the C2-CH₂OH and C3-methyl groups) would further influence the regiochemical outcome, though their effect is transmitted through the deactivating pyrazine ring. The reaction would likely require harsh conditions, such as the use of fuming sulfuric acid for sulfonation or a potent Lewis acid for halogenation. makingmolecules.com

Nucleophilic Aromatic Substitution on the Quinoxaline Ring

The electron-deficient character of the quinoxaline ring makes it susceptible to nucleophilic aromatic substitution (NAS). udayton.edu This reactivity can be further enhanced by the presence of N-oxide functionalities. nih.gov

Research Findings: The quinoxaline ring is inherently electrophilic and can undergo nucleophilic attack, particularly at the C2 and C3 positions if a suitable leaving group is present. nih.govresearchgate.net In the case of this compound, direct nucleophilic attack on the ring is more likely to occur after N-oxidation. The formation of this compound N-oxide would significantly activate the quinoxaline core towards nucleophilic attack.

A powerful method for the functionalization of electron-deficient heterocycles is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. Studies have shown that quinoxaline N-oxides react with various carbanions to yield substituted quinoxalines, demonstrating a method for C-C bond formation on the ring. rsc.orgresearchgate.net For a derivative like this compound 1-oxide or 4-oxide, VNS reactions could potentially introduce substituents onto the benzene ring. The positions most susceptible to nucleophilic attack are generally the C5 and C8 positions, as they are ortho or para to the N-oxide group.

Metal-Catalyzed Cross-Coupling Reactions Involving the Quinoxaline Nucleus

The quinoxaline scaffold is a versatile building block in organic synthesis, and its functionalization through metal-catalyzed cross-coupling reactions is a powerful strategy for creating complex molecules. rsc.org These reactions, typically catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds on the quinoxaline core. researchgate.net While specific studies on this compound as a direct substrate in these reactions are not extensively detailed in the literature, the reactivity of the broader quinoxaline class provides a strong precedent for its potential transformations.

Palladium-catalyzed cross-coupling reactions are among the most effective methods for modifying heterocyclic systems. researchgate.netjcsp.org.pk Methodologies such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions have been successfully applied to quinoxaline derivatives. researchgate.net The general catalytic cycle for these reactions involves an oxidative addition of the palladium(0) catalyst to an aryl halide or triflate, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.commdpi.com

For the quinoxaline nucleus, functionalization often occurs at halogenated positions. The reactivity of halogens on the quinoxaline ring generally follows the order C-I > C-Br >> C-Cl, allowing for selective couplings. researchgate.net For instance, Sonogashira coupling reactions are frequently used to introduce alkyne moieties onto the quinoxaline ring system. jcsp.org.pk This process typically involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, often in conjunction with a copper(I) co-catalyst. researchgate.net Such reactions have been employed to synthesize various alkyne-substituted quinoxaline derivatives, which serve as precursors for medicinally relevant compounds. jcsp.org.pk

Similarly, the Suzuki-Miyaura coupling enables the formation of C-C bonds between the quinoxaline core and aryl or vinyl boronic acids or their esters. mdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. Palladium catalysts like Pd(OAc)₂ and PdCl₂(dppf) are commonly used for these transformations. mdpi.compreprints.org

The Buchwald-Hartwig amination offers a route to C-N bond formation, allowing the introduction of various amine groups onto the quinoxaline ring. This reaction is crucial for synthesizing compounds with specific biological activities. Furthermore, palladium-catalyzed C-S cross-coupling reactions have been developed to synthesize 2-(phenylsulfinyl)quinoxaline derivatives, demonstrating the versatility of metal catalysis in functionalizing the quinoxaline core. preprints.org

| Reaction Type | Typical Catalyst/Reagents | Bond Formed | Description | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI, Amine Base | C(sp²)-C(sp) | Couples a terminal alkyne with an aryl or vinyl halide on the quinoxaline ring. | jcsp.org.pkresearchgate.net |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, PdCl₂(dppf), or other Pd(0)/Pd(II) complexes; Base (e.g., K₂CO₃, Cs₂CO₃) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Couples an aryl/vinyl boronic acid or ester with an aryl or vinyl halide on the quinoxaline ring. | researchgate.netmdpi.com |

| Heck Coupling | Pd(OAc)₂ or other Pd catalysts; Base | C(sp²)-C(sp²) | Couples an alkene with an aryl or vinyl halide, forming a substituted alkene. | researchgate.net |

| Buchwald-Hartwig Amination | Pd catalysts with specialized phosphine (B1218219) ligands; Base | C(sp²)-N | Forms a bond between an amine and an aryl halide on the quinoxaline ring. | researchgate.net |

| C-S Coupling | Pd(OAc)₂; Base (e.g., Cs₂CO₃) | C(sp²)-S | A tandem reaction for direct cross-coupling/sulfonylation has been developed for quinoxalines. | preprints.org |

Chemo- and Regioselectivity in the Chemical Transformations of this compound

The chemical behavior of this compound is governed by the presence of several reactive sites: the primary alcohol of the methanol group, the two nitrogen atoms within the pyrazine ring, and the benzene portion of the quinoxaline nucleus. The interplay between these functional groups dictates the chemo- and regioselectivity of its transformations.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this compound, the primary alcohol is a key site for reactions such as oxidation to the corresponding aldehyde or carboxylic acid, or esterification. Standard oxidizing agents can selectively target the hydroxyl group without affecting the quinoxaline ring.

The nitrogen atoms of the quinoxaline ring also represent key reactive sites. The reactivity of related quinoxaline structures, such as 3-methylquinoxalin-2(1H)-one, provides insight into potential transformations. This compound exists in a tautomeric equilibrium and can be selectively alkylated at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) depending on the reaction conditions. nih.govnih.govsemanticscholar.org For instance, treatment with an alkyl halide in the presence of a base like potassium carbonate in DMF often leads to N-alkylation. semanticscholar.orgsemanticscholar.org By analogy, the ring nitrogens in this compound could be selectively quaternized or N-oxidized under specific conditions.

Furthermore, studies on 3-phenylquinoxaline-2(1H)-thione, which exists in a thiol-thione tautomeric equilibrium, demonstrate high chemoselectivity. acs.org Michael addition reactions with acrylic acid derivatives occur exclusively at the sulfur atom, leading to S-alkylated products in good yields. acs.org This highlights the ability to selectively target specific heteroatoms in the quinoxaline system.

Regioselectivity , the preference for reaction at one position over another, is also a critical aspect of the reactivity of this compound. Electrophilic aromatic substitution on the benzene ring of the quinoxaline nucleus is expected to be regioselective. The pyrazine ring is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack. The substitution pattern is directed by the combined electronic effects of the pyrazine ring and the substituents at positions 2 and 3.

In metal-catalyzed cross-coupling reactions involving a di-halogenated quinoxaline, regioselectivity can often be achieved due to the differential reactivity of the C-X bonds (I > Br > Cl). researchgate.net This allows for the stepwise functionalization of the quinoxaline core.

The structure-activity relationship studies of related 3-methylquinoxaline derivatives reveal that modifications at different positions lead to distinct biological activities, underscoring the importance of controlling chemo- and regioselectivity during synthesis. nih.govsemanticscholar.org For example, comparing derivatives of 3-methylquinoxalin-2(1H)-one with those of 3-methylquinoxaline-2-thiol (B109401) showed that the former often led to more potent biological activity, indicating the critical role of the group at the 2-position. nih.govsemanticscholar.org

| Reactive Site | Type of Transformation | Selective Outcome | Relevant Analogy/Precedent | Reference |

|---|---|---|---|---|

| Hydroxyl Group (-CH₂OH) | Oxidation | Forms (3-methylquinoxalin-2-yl)carbaldehyde or 3-methylquinoxaline-2-carboxylic acid. | Standard oxidation of primary alcohols. | |

| Hydroxyl Group (-CH₂OH) | Esterification/Etherification | Forms corresponding esters or ethers. | Standard reactions of primary alcohols. | |

| Ring Nitrogen (N1/N4) | N-Alkylation | Forms a quaternary quinoxalinium salt. | N-alkylation of 3-methylquinoxalin-2(1H)-one using K₂CO₃/DMF. | semanticscholar.orgsemanticscholar.org |

| Aromatic Ring (Positions 5, 6, 7, 8) | Electrophilic Substitution | Substitution occurs at specific positions based on directing effects. | General principles of electrophilic aromatic substitution on deactivated rings. | |

| Halogenated Aromatic Ring | Metal-Catalyzed Coupling | Stepwise functionalization based on C-I > C-Br > C-Cl reactivity. | Selective cross-coupling on halogenated quinazolines and quinoxalines. | researchgate.net |

| Side Chain Methyl Group | Bromination | Formation of 2-(bromomethyl)-3-methylquinoxaline. | Bromination of 2-methylquinoxaline (B147225) derivatives using NBS. | researchgate.net |

Synthesis and Structural Elucidation of Derivatives and Analogs of 3 Methylquinoxalin 2 Yl Methanol

Derivatives Featuring Modifications at the (3-Methylquinoxalin-2-yl)methanol Side Chain

The hydroxyl group of the methanol (B129727) side chain in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives, primarily through esterification and etherification reactions.

Esterification: Esters of this compound can be prepared through standard esterification protocols. One common method involves the reaction of the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, can be employed. A milder method suitable for substrates with sensitive functional groups is the use of trimethylchlorosilane in methanol, which facilitates the formation of methyl esters from carboxylic acids and can be adapted for the esterification of alcohols. nih.gov

Etherification: The synthesis of ethers from this compound can be achieved through several methods. The Williamson ether synthesis is a classic and versatile approach, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. orgoreview.comyoutube.com This nucleophilic alkoxide is then reacted with an alkyl halide in an SN2 reaction to yield the desired ether. orgoreview.comyoutube.com For the synthesis of symmetrical ethers, the acid-catalyzed dehydration of the alcohol can be utilized, although this method is generally limited to primary alcohols to avoid competing elimination reactions. libretexts.org Another method is the alkoxymercuration-demercuration of alkenes, where the alcohol adds across a double bond in the presence of a mercury salt, followed by reduction. orgoreview.comlibretexts.org

| Derivative Type | General Synthetic Method | Reagents | Key Features |

| Esters | Acylation | Acyl chloride/anhydride, base | Versatile, proceeds under mild to moderate conditions. |

| Esters | Fischer Esterification | Carboxylic acid, strong acid catalyst | Equilibrium-driven, often requires removal of water. |

| Ethers | Williamson Ether Synthesis | Strong base, alkyl halide | Highly versatile for unsymmetrical ethers, SN2 mechanism. orgoreview.comyoutube.comyoutube.com |

| Ethers | Acid-Catalyzed Dehydration | Strong acid catalyst, heat | Primarily for symmetrical ethers from primary alcohols. libretexts.org |

Analogs with Substituted Quinoxaline (B1680401) Rings

The synthesis of analogs of this compound with substituents on the quinoxaline ring typically begins with a substituted o-phenylenediamine (B120857). The classical synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. By using a substituted o-phenylenediamine, various functional groups such as halogens, alkyl, or nitro groups can be introduced onto the benzene (B151609) portion of the quinoxaline ring.

For instance, starting with a 4-substituted o-phenylenediamine and reacting it with pyruvic acid or its ethyl ester would lead to a 6-substituted 3-methylquinoxalin-2(1H)-one. nih.govtsijournals.com This intermediate can then be converted to the corresponding 2-chloro-6-substituted-3-methylquinoxaline by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov This chlorinated derivative serves as a versatile precursor for introducing the methanol group at the 2-position, for example, through a sequence involving nucleophilic substitution and subsequent reduction.

| Starting Material | Key Intermediate | Resulting Analog |

| 4-Halo-o-phenylenediamine | 6-Halo-2-chloro-3-methylquinoxaline | (6-Halo-3-methylquinoxalin-2-yl)methanol |

| 4-Nitro-o-phenylenediamine | 6-Nitro-2-chloro-3-methylquinoxaline | (6-Nitro-3-methylquinoxalin-2-yl)methanol |

| 4-Methyl-o-phenylenediamine | 6-Methyl-2-chloro-3-methylquinoxaline | (3,6-Dimethylquinoxalin-2-yl)methanol |

Isomeric Forms and Related Quinoxaline-Methanol Scaffolds

Isomerism in this compound can arise from the position of the substituents on the quinoxaline ring. Positional isomers can be synthesized by strategically choosing the appropriate starting materials. For example, using 2,3-diaminotoluene (B30700) instead of o-phenylenediamine in the initial condensation would lead to a mixture of methyl-substituted quinoxaline isomers.

A key structural isomer is (2-Methylquinoxalin-3-yl)methanol. The synthesis of this isomer would necessitate a different synthetic strategy, potentially starting from 2-chloro-3-methylquinoxaline (B189447) and involving a series of reactions to introduce a hydroxymethyl group at the 3-position while the methyl group is at the 2-position.

Furthermore, tautomerism is an important consideration for related quinoxaline structures. For example, 3-methylquinoxalin-2(1H)-one, a common precursor, exists in a tautomeric equilibrium with 2-hydroxy-3-methylquinoxaline. nih.gov This equilibrium can influence the reactivity and the course of subsequent synthetic transformations.

| Isomer Type | Description | Synthetic Consideration |

| Positional Isomer | Different substitution pattern on the quinoxaline ring. | Choice of substituted o-phenylenediamine. |

| Structural Isomer | e.g., (2-Methylquinoxalin-3-yl)methanol | Requires a distinct synthetic route. |

| Tautomerism | e.g., 3-methylquinoxalin-2(1H)-one ⇌ 2-hydroxy-3-methylquinoxaline | Influences reactivity of precursor molecules. nih.gov |

Investigation of Structure-Reactivity Relationships in this compound Derivatives

The investigation of structure-reactivity relationships (SRR) for derivatives of this compound is crucial for understanding their chemical behavior and for the rational design of new compounds with specific properties. Much of the available research focuses on the biological activity of quinoxaline derivatives, particularly as anticancer agents targeting enzymes like VEGFR-2. nih.govnih.govnih.gov

Studies have shown that the nature and position of substituents on the quinoxaline ring and on the side chain can significantly impact the reactivity and biological efficacy of these compounds. For instance, the introduction of different substituents at the C2 and C3 positions of the quinoxaline core has been explored to modulate activity. acs.org In one study, comparing 3-methylquinoxalin-2(1H)-one derivatives with their 3-methylquinoxaline-2-thiol (B109401) counterparts revealed that the former generally exhibited better biological activity. nih.gov

The modification of the side chain at the 2-position, for example by introducing different aromatic moieties through an ether linkage, has been shown to influence the antimicrobial activity of the resulting compounds. nih.gov The electronic properties of the substituents on the quinoxaline ring also play a critical role. Electron-donating or electron-withdrawing groups can affect the electron density of the heterocyclic system, thereby influencing its reactivity towards various reagents and its binding affinity to biological targets. researchgate.net

| Modification | Observed Effect on Reactivity/Activity | Reference |

| Substitution at C2/C3 | Influences biological activity (e.g., anticancer). | nih.govacs.org |

| Nature of the heterocycle core | 3-methylquinoxalin-2(1H)-one vs. 3-methylquinoxaline-2-thiol showed different activity profiles. | nih.gov |

| Side chain modification (e.g., ether linkage) | Modulates antimicrobial properties. | nih.gov |

| Ring substituents (electronic effects) | Affects electron density and binding affinity. | researchgate.net |

Spectroscopic and Advanced Characterization Techniques for 3 Methylquinoxalin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for (3-Methylquinoxalin-2-yl)methanol

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each type of proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), would indicate the electronic environment of the protons. Protons on the quinoxaline (B1680401) ring would appear in the aromatic region (typically 7.0-8.5 ppm), with their specific shifts influenced by the positions of the methyl and hydroxymethyl groups. The methyl group protons would likely appear as a singlet in the upfield region (around 2.5-3.0 ppm). The methylene (B1212753) protons of the hydroxymethyl group would also produce a signal, likely a singlet or a doublet if coupled to the hydroxyl proton, in the region of 4.5-5.0 ppm. The hydroxyl proton itself would give a signal whose chemical shift is variable and dependent on factors like solvent and concentration. The integration of these signals would correspond to the number of protons of each type.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Quinoxaline-H | 7.5 - 8.2 | Multiplet | 4H |

| -CH₂OH | ~4.9 | Singlet/Doublet | 2H |

| -OH | Variable | Singlet (broad) | 1H |

| -CH₃ | ~2.7 | Singlet | 3H |

Note: The above data is predictive and not based on published experimental results.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms of the quinoxaline ring would resonate in the downfield region (typically 120-160 ppm). The carbons bearing the methyl and hydroxymethyl substituents would have their chemical shifts influenced by these groups. The methyl carbon would appear at a higher field (around 20-25 ppm), while the methylene carbon of the hydroxymethyl group would be expected in the 60-65 ppm range due to the deshielding effect of the adjacent oxygen atom.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Quaternary Carbons (C-2, C-3, C-4a, C-8a) | 140 - 160 |

| Aromatic CH Carbons (C-5, C-6, C-7, C-8) | 125 - 135 |

| -CH₂OH | ~62 |

| -CH₃ | ~22 |

Note: The above data is predictive and not based on published experimental results.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula (C₁₀H₁₀N₂O), confirming the identity of the compound.

Fragmentation Pattern Analysis and Structural Insights

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, expected fragmentation pathways could include the loss of the hydroxymethyl group, the loss of a methyl group, and the cleavage of the quinoxaline ring system. Analysis of the masses of these fragments would provide valuable evidence to confirm the structure of the compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of this compound. While specific experimental spectra for this exact compound are not widely available in the public domain, the expected characteristic bands can be inferred from the analysis of its constituent functional groups and related quinoxaline derivatives. biointerfaceresearch.comnih.govresearchgate.netresearchgate.net

The IR and Raman spectra are anticipated to be rich with information. The hydroxyl (-OH) group of the methanol (B129727) substituent would give rise to a characteristic broad stretching vibration in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the primary alcohol is expected to appear in the 1000-1050 cm⁻¹ range.

The quinoxaline ring system will exhibit a series of characteristic vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic and benzene (B151609) rings will produce a complex pattern of bands in the 1400-1650 cm⁻¹ region. The methyl group attached to the quinoxaline ring will show symmetric and asymmetric stretching vibrations in the 2850-2975 cm⁻¹ range, as well as bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The aromatic ring stretching vibrations are typically strong in the Raman spectrum, providing detailed information about the quinoxaline core. The C-H and methyl group vibrations would also be observable.

Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Technique |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | IR |

| Methanol (-CH₂OH) | C-O Stretch | 1000-1050 | IR |

| Quinoxaline Ring | Aromatic C-H Stretch | >3000 | IR, Raman |

| C=N, C=C Stretch | 1400-1650 | IR, Raman | |

| Ring Breathing/Deformation | Various (fingerprint region) | IR, Raman | |

| Methyl Group (-CH₃) | C-H Asymmetric/Symmetric Stretch | 2850-2975 | IR, Raman |

| C-H Bending | ~1375, ~1450 | IR |

Note: This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the π-systems of the quinoxaline ring. Quinoxaline and its derivatives typically exhibit multiple absorption bands in the UV region. biointerfaceresearch.comresearchgate.netnih.gov

The spectrum is anticipated to show strong absorptions corresponding to π → π* transitions. These transitions, originating from the conjugated aromatic system, are generally observed at shorter wavelengths (higher energy). The presence of the methyl and hydroxymethyl substituents may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the parent quinoxaline molecule due to their electronic effects on the chromophore.

Additionally, n → π* transitions, involving the non-bonding electrons on the nitrogen atoms of the quinoxaline ring, are also possible. These transitions are typically weaker in intensity and may appear as shoulders on the more intense π → π* bands or at longer wavelengths. The solvent used for analysis can also influence the position and intensity of these absorption bands.

Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | 200-350 | High |

| n → π | >300 | Low to Medium |

Note: This table is predictive. Actual experimental values will depend on the solvent and specific electronic environment of the molecule.

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state.

While a crystal structure for this compound is not publicly available, analysis of related quinoline (B57606) and quinoxaline structures provides expectations for its solid-state packing. researchgate.netresearchgate.net It is likely that intermolecular hydrogen bonding involving the hydroxyl group of the methanol substituent would be a dominant feature in the crystal packing. These hydrogen bonds could link molecules into chains, sheets, or more complex three-dimensional networks.

Anticipated Crystallographic Parameters and Structural Features

| Parameter | Expected Information |

| Crystal System & Space Group | Details of the crystal symmetry. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit in the crystal lattice. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Torsion Angles | Information on the conformation of the molecule, particularly the orientation of the methanol substituent relative to the quinoxaline ring. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. |

Note: This table outlines the type of data that would be obtained from an X-ray crystallographic study.

Computational and Theoretical Chemistry Studies on 3 Methylquinoxalin 2 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Properties

There are no publicly accessible studies that have performed quantum chemical calculations on (3-Methylquinoxalin-2-yl)methanol. Consequently, information regarding its optimized molecular geometry, conformational analysis, electronic energy, frontier molecular orbitals (HOMO-LUMO), and charge distribution is not available.

Theoretical Investigations of Reaction Mechanisms Involving this compound

No theoretical studies have been published that elucidate the mechanisms of chemical reactions involving this compound. This includes the exploration of reaction pathways, transition states, and activation energies for its synthesis or subsequent chemical transformations.

Molecular Modeling and Dynamics Simulations of this compound Systems

A thorough search did not yield any publications on molecular modeling or molecular dynamics simulations of systems containing this compound. Such studies, which would provide insight into the behavior of this molecule in various environments (e.g., in solution or interacting with biological macromolecules), are not present in the available scientific literature.

Advanced Research Applications of 3 Methylquinoxalin 2 Yl Methanol As a Chemical Building Block

Coordination Chemistry of (3-Methylquinoxalin-2-yl)methanol as a Ligand

The quinoxaline (B1680401) core contains two nitrogen atoms, making it an excellent scaffold for designing ligands for metal complexes. isca.in The structure of this compound, featuring a quinoxaline nitrogen atom and an adjacent alcoholic oxygen, suggests its potential to act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion. Such chelation enhances the stability of the resulting metal complexes. mdpi.com

Although specific metal complexes of this compound are not extensively documented in current literature, the synthesis of complexes with other quinoxaline-based ligands is well-established. isca.in Typically, these syntheses involve the reaction of a metal salt (e.g., chlorides, perchlorates, or acetates of transition metals) with the ligand in a suitable solvent like methanol (B129727) or ethanol (B145695). nih.govnih.gov The resulting complexes can be mononuclear, binuclear, or polynuclear, depending on the ligand's structure and the reaction conditions. isca.innih.gov

Characterization of such complexes generally involves a suite of analytical techniques:

Spectroscopic Methods: FT-IR spectroscopy is used to confirm the coordination of the ligand to the metal ion, often observed as a shift in the vibrational frequencies of the C=N and C-O bonds. UV-Vis spectroscopy provides information about the electronic transitions within the complex and its geometry. NMR spectroscopy can elucidate the structure of diamagnetic complexes in solution.

Molar Conductance: These measurements in solvents like DMF or DMSO help determine whether the anions are coordinated to the metal or exist as counter-ions, thus indicating if the complexes are electrolytes or non-electrolytes. isca.innih.gov

Magnetic Susceptibility: This technique is used to determine the magnetic moment of the complex, which helps in assigning the geometry of the metal center, for instance, distinguishing between square planar and tetrahedral Co(II) or Ni(II) complexes. isca.in

Given its structure, this compound could foreseeably be used to synthesize a range of metal complexes using these standard procedures.

Metal complexes based on nitrogen-containing heterocyclic ligands are widely explored for their catalytic activities in various organic transformations. While the catalytic applications of complexes derived specifically from this compound have yet to be reported, quinoxaline-metal complexes, in general, are of significant interest. The electronic properties of the quinoxaline ring and the steric environment created by its substituents can be fine-tuned to influence the activity and selectivity of the metal catalyst. Research in this area remains a promising, yet unexplored, field for this particular ligand.

Supramolecular Chemistry Involving this compound Scaffolds

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-ordered assemblies. The this compound molecule possesses key features for participating in such interactions:

The hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor.

The quinoxaline ring system , with its two nitrogen atoms, can act as a hydrogen bond acceptor.

The planar, aromatic quinoxaline scaffold is capable of engaging in π-π stacking interactions, which are crucial for the assembly of many supramolecular architectures.

While the direct use of this compound as a primary supramolecular scaffold is not yet a focus of published research, studies on related systems highlight the potential. For example, larger host molecules, known as cavitands, incorporating multiple quinoxaline walls have been synthesized and shown to form stable 1:1 supramolecular complexes with fullerene (C60) guests, driven by complementary π-π interactions. tandfonline.com This demonstrates the utility of the quinoxaline unit in molecular recognition and the construction of complex host-guest systems. tandfonline.com The ability of quinoxaline derivatives to form hydrogen-bonded complexes with solvents like methanol further underscores the importance of these non-covalent forces. mdpi.com

Applications in Material Science as a Precursor or Component

The quinoxaline scaffold is a key component in the development of a wide array of functional materials, valued for applications ranging from medicinal chemistry to electronics. ipp.ptijpsjournal.com

This compound serves as a valuable precursor or building block for more complex functional organic molecules. Its synthesis often starts from the condensation of o-phenylenediamine (B120857) with sodium pyruvate (B1213749) to yield 3-methylquinoxalin-2(1H)-one, a closely related and highly versatile intermediate. nih.govresearchgate.net This intermediate is then used to build a variety of derivatives with tailored properties, particularly for biological applications. nih.govnih.govtandfonline.com

Researchers have extensively modified the 3-methylquinoxaline core to develop potent anticancer agents, for example, by targeting the VEGFR-2 kinase, which is crucial for tumor angiogenesis. nih.govnih.gov In these designs, the quinoxaline moiety serves as a bioisostere for other bicyclic systems and acts as a scaffold to correctly position other pharmacophoric groups. nih.govnih.gov The synthesis of these derivatives often involves N-alkylation or S-alkylation of the precursor 3-methylquinoxalin-2(1H)-one or its thiol analogue, respectively. nih.govacs.org

Table 1: Examples of Functional Materials Derived from the 3-Methylquinoxaline Core

| Compound Class | Synthetic Precursor | Application/Target | Reference(s) |

|---|---|---|---|

| N-Phenylacetamide Derivatives | 3-Methylquinoxalin-2(1H)-one | Anticancer (VEGFR-2 Inhibition) | nih.govnih.gov |

| Thioether Derivatives | 3-Methylquinoxaline-2-thiol (B109401) | Anticancer (VEGFR-2 Inhibition) | nih.gov |

| Propanamide Derivatives | 3-Phenylquinoxaline-2(1H)-thione | Anticancer (hTS Inhibition) | acs.org |

This table is interactive. Click on the headers to sort.

The potential for this compound to be incorporated into polymers exists, for instance, through the esterification or etherification of its hydroxyl group to create a monomer that can be polymerized. The thermal stability and electronic properties of the quinoxaline ring could impart desirable characteristics to the resulting polymer, such as thermal resistance or specific optical properties. However, based on available scientific literature, the application of this compound as a monomer or component in polymer chemistry and advanced composites is not yet an established area of research.

Development of Analytical Methods for Detection and Quantification of this compound

The accurate detection and quantification of this compound are crucial for monitoring its synthesis, assessing its purity, and studying its applications as a chemical building block. While specific, validated analytical methods exclusively for this compound are not extensively documented in publicly available literature, established methods for quinoxaline derivatives can be adapted and optimized for this purpose. The development of such methods typically involves techniques like chromatography and spectroscopy, followed by rigorous validation to ensure their reliability.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

A common approach for the analysis of quinoxaline derivatives is reversed-phase HPLC (RP-HPLC) coupled with an ultraviolet (UV) detector. mdpi.com A hypothetical, yet scientifically plausible, HPLC method for the analysis of this compound is detailed below.

Instrumentation and Conditions: An HPLC system equipped with a UV detector would be suitable. The separation could be achieved on a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). mdpi.com A gradient elution using a mobile phase consisting of acetonitrile (B52724) and water (both with 0.1% formic acid) would likely provide good separation of the target compound from potential impurities. nih.gov The flow rate would typically be set around 1.0 mL/min, and detection would be performed at a wavelength corresponding to the maximum absorbance of the quinoxaline ring system, which is often in the range of 254 nm or 344 nm. mdpi.comglobalresearchonline.net

Method Validation: A comprehensive validation of the HPLC method would be necessary to ensure its accuracy and reliability. europa.eupharmaguideline.com This would involve assessing the following parameters:

Specificity: The ability of the method to exclusively measure the analyte of interest without interference from other components such as starting materials, by-products, or degradation products. europa.eu

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve would be generated by plotting peak area against known concentrations of this compound.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike and recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Hypothetical HPLC Method Validation Data

| Validation Parameter | Hypothetical Value/Range |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 98 - 102% |

| Precision (RSD) | < 2% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation and identification capabilities. Given the structure of this compound, it is likely amenable to GC-MS analysis, possibly after derivatization of the hydroxyl group to increase its volatility.

Instrumentation and Conditions: A GC system coupled with a mass spectrometer would be used. A common stationary phase for the analysis of quinoxaline derivatives is a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane phase. The temperature program would be optimized to ensure good separation, starting at a lower temperature and ramping up to a higher temperature to elute the compound. The mass spectrometer would be operated in electron ionization (EI) mode, and the resulting fragmentation pattern would provide a unique fingerprint for the identification of this compound.

Quantitative Analysis: For quantitative analysis, a calibration curve can be constructed using a series of standards with known concentrations. The use of an internal standard is recommended to improve the accuracy and precision of the quantification.

Spectroscopic Methods

UV-Visible and Nuclear Magnetic Resonance spectroscopy are primarily used for structural characterization but can also be adapted for quantitative purposes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and cost-effective technique that can be used for the quantification of this compound, particularly for monitoring reaction progress or for purity checks. globalresearchonline.net

Procedure: A solution of the compound in a suitable solvent (e.g., ethanol or methanol) is prepared, and its absorbance is measured at the wavelength of maximum absorption (λmax). mdpi.com The concentration can then be determined using a calibration curve prepared from standards of known concentrations, following the Beer-Lambert law. The quinoxaline ring system typically exhibits strong UV absorption, making this a sensitive method. globalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a tool for structural elucidation, quantitative NMR (qNMR) can be employed for the accurate determination of the purity of this compound.

Procedure: In a qNMR experiment, a known amount of an internal standard with a well-defined NMR signal that does not overlap with the analyte's signals is added to a precisely weighed sample of the compound. By comparing the integral of a specific proton signal of the analyte with that of the internal standard, the absolute quantity of this compound in the sample can be calculated.

Future Directions and Emerging Research Avenues for 3 Methylquinoxalin 2 Yl Methanol

Unexplored Synthetic Strategies for (3-Methylquinoxalin-2-yl)methanol

The classical synthesis of quinoxaline (B1680401) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govsemanticscholar.org While effective, this approach may not be the most efficient or sustainable for producing this compound. Future research could explore a variety of modern synthetic techniques that offer improvements in yield, selectivity, and environmental impact.

A primary avenue for exploration is the direct, selective reduction of commercially available or easily synthesized precursors. For instance, the reduction of 3-methylquinoxaline-2-carboxylic acid or its corresponding esters would be a direct route to the target alcohol. The development of chemoselective catalytic systems for this transformation would be a significant advancement.

Furthermore, green chemistry principles could be applied through several innovative strategies:

Biocatalysis: The use of engineered enzymes, such as alcohol dehydrogenases, could facilitate the enantioselective synthesis of this compound, providing access to chiral building blocks that are highly valuable in medicinal chemistry.

Flow Chemistry: Continuous flow reactors could offer enhanced control over reaction parameters, leading to higher yields and purity while minimizing waste. This would be particularly advantageous for scaling up the synthesis of this compound.

Photocatalysis and Electrosynthesis: These methods can offer mild reaction conditions and unique reactivity pathways, potentially enabling the use of novel starting materials and reducing the reliance on harsh chemical reagents.

A comparative overview of potential unexplored synthetic strategies is presented in Table 1.

Table 1: Prospective Synthetic Strategies for this compound

| Synthetic Strategy | Potential Precursor | Key Advantages | Research Focus |

|---|---|---|---|

| Chemoselective Catalytic Reduction | 3-Methylquinoxaline-2-carboxylic acid | High atom economy, direct conversion | Development of selective and recyclable catalysts |

| Biocatalytic Synthesis | 3-Methyl-2-acylquinoxaline | High enantioselectivity, mild conditions | Enzyme screening and engineering |

| Continuous Flow Synthesis | o-Phenylenediamine and a suitable diketone | Scalability, improved safety and control | Reactor design and optimization of reaction parameters |

| Photocatalytic C-H Functionalization | 3-Methylquinoxaline | Direct functionalization of the C-H bond | Development of suitable photocatalysts and reaction conditions |

| Electrochemical Synthesis | 2-Chloro-3-methylquinoxaline (B189447) | Avoidance of chemical oxidants/reductants | Optimization of electrode materials and reaction medium |

Novel Reactivity Patterns and Mechanistic Discoveries

The reactivity of this compound is largely uncharted territory. The interplay between the hydroxyl group and the quinoxaline ring system could lead to novel chemical transformations. Future research should focus on elucidating these reactivity patterns and the underlying reaction mechanisms.

Key areas for investigation include:

Oxidation and Derivatization: The controlled oxidation of the primary alcohol to an aldehyde or carboxylic acid would provide access to a new family of quinoxaline derivatives. Furthermore, the hydroxyl group can serve as a handle for esterification, etherification, and other functional group interconversions, creating a library of novel compounds for various applications.

Catalytic Activity: The nitrogen atoms in the quinoxaline ring and the adjacent hydroxyl group could act as a bidentate ligand for metal catalysts. The resulting metal complexes could exhibit unique catalytic activities in a range of organic transformations.

Intramolecular Cyclization Reactions: Under specific conditions, the hydroxyl group could participate in intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems.

Mechanistic studies, combining experimental kinetics with computational modeling, will be crucial for understanding the factors that govern the reactivity and selectivity of these transformations.

Integration with Advanced Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is essential for its development and application. While standard techniques like NMR and mass spectrometry are fundamental, the integration of more advanced characterization methods could provide deeper insights. mdpi.com

Table 2: Advanced Characterization Techniques for this compound

| Technique | Type of Information | Potential Research Application |

|---|---|---|

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed structural elucidation and assignment of all proton and carbon signals | Unambiguous confirmation of the molecular structure and differentiation from potential isomers |

| X-ray Crystallography | Precise three-dimensional molecular structure, bond lengths, and angles | Understanding intermolecular interactions in the solid state and providing data for computational models |

| In-situ Spectroscopic Methods (e.g., ReactIR, in-situ NMR) | Real-time monitoring of reaction progress and detection of transient intermediates | Elucidating reaction mechanisms and optimizing synthetic protocols |

| Computational Chemistry (e.g., DFT) | Electronic structure, molecular orbital energies, and theoretical spectroscopic data | Predicting reactivity, understanding spectroscopic properties, and guiding experimental design |

These advanced techniques will be invaluable for confirming the identity and purity of synthesized compounds, as well as for providing the foundational data needed to explore the compound's reactivity and potential applications.

Interdisciplinary Research Opportunities in Chemical Science

The unique structural features of this compound make it a promising candidate for a range of interdisciplinary applications, extending beyond traditional organic synthesis.

Materials Science: Quinoxaline derivatives are known for their interesting photophysical properties. This compound could serve as a building block for novel organic light-emitting diodes (OLEDs), fluorescent sensors, or other functional materials. The hydroxyl group provides a convenient point for polymerization or grafting onto surfaces.

Supramolecular Chemistry: The ability of the quinoxaline moiety to participate in π-π stacking and hydrogen bonding makes this compound an interesting component for the design of self-assembling systems, such as gels, liquid crystals, and molecular cages.

Medicinal Chemistry: While the biological activity of this specific compound is unknown, the broader class of quinoxalines exhibits a wide range of pharmacological effects, including anticancer and antimicrobial properties. nih.govnih.gov this compound could serve as a scaffold for the development of new therapeutic agents. Its derivatives could be screened for activity against various biological targets.

The exploration of these interdisciplinary avenues will require collaboration between synthetic chemists, materials scientists, and chemical biologists to fully unlock the potential of this intriguing molecule.

Q & A

Basic: What are the standard synthetic routes for (3-methylquinoxalin-2-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves functionalization of quinoxaline precursors. For example, hydrazine derivatives of 3-methylquinoxalin-2-one can be prepared by refluxing 3-methylquinoxalin-2-one with hydrazine hydrate in tetrahydrofuran (THF) under anhydrous conditions, followed by purification via ethanol recrystallization . Reaction time (24–48 hours) and stoichiometric ratios (e.g., 1:1.5 molar ratio of substrate to reagent) critically affect yield. Solvent choice (e.g., THF vs. ethanol) also impacts solubility and side-product formation.

Basic: How can researchers safely handle this compound in laboratory settings?

Methodological Answer:

Safety protocols include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors .

- Waste Disposal: Segregate waste and collaborate with certified agencies for disposal to minimize environmental contamination .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–N vibrations near 1600 cm⁻¹) .

- NMR: Use - and -NMR to resolve methyl (–CH) and methanol (–CHOH) groups. For example, the methyl group on quinoxaline typically appears at δ 2.5 ppm in -NMR .

- X-ray Crystallography: Confirm molecular geometry and hydrogen-bonding networks (e.g., N–H···N interactions in derivatives) .

Advanced: How can crystallographic refinement tools like SHELXL and OLEX2 resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- SHELXL: Refine high-resolution data using restraints for disordered atoms. For example, hydrogen atoms are treated with riding models (C–H = 0.93–0.96 Å, ) .

- OLEX2: Integrate structure solution (e.g., charge-flipping algorithms) and visualization. Its workflow streamlines validation of bond lengths/angles against databases .

- Case Study: A monoclinic crystal of N′-(3-methylquinoxalin-2-yl)-N′-phenylbenzohydrazide (, ) was refined to using SHELXL .

Advanced: What strategies mitigate contradictory data in synthetic or analytical studies of this compound derivatives?

Methodological Answer:

- Reproducibility Checks: Repeat reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity) .

- Cross-Validation: Compare multiple techniques (e.g., HPLC purity analysis vs. -NMR integration) .

- Statistical Tools: Apply Rietveld refinement for crystallographic data or principal component analysis (PCA) for spectral datasets .

Advanced: How do functionalization reactions at the methanol group expand the utility of this compound in drug discovery?

Methodological Answer:

- Etherification: React with alkyl halides (e.g., benzyl chloride in DMF with KCO) to generate ether derivatives for antimicrobial testing .

- Esterification: Use acyl chlorides to form esters, enhancing lipophilicity for pharmacokinetic studies .

- Case Study: 3-(2-s-Benzylidene)hydrazinyl derivatives showed antitumor activity via MTT assays, synthesized via ethanol reflux of hydrazinoquinoxaline and benzaldehyde .

Advanced: What are the challenges in modeling hydrogen-bonding networks in this compound crystals?

Methodological Answer:

- Disorder Handling: Use SHELXL’s PART and SUMP instructions to model disordered methanol –OH groups .

- Hydrogen Bond Analysis: Identify donor-acceptor pairs (e.g., N–H···N vs. O–H···O) with Mercury software. For example, a chain motif formed by N–H···N bonds was observed in N′-(3-methylquinoxalin-2-yl) derivatives .

Advanced: How do structural modifications of this compound compare to other quinoxaline derivatives in bioactivity studies?

Methodological Answer:

- SAR Studies: Replace the –CHOH group with –COOH or –CH to assess antimicrobial potency. For instance, 3-methylquinoxaline-2-carboxylic acid derivatives showed activity against Mycobacterium tuberculosis .

- Crystallographic Trends: Compare packing efficiencies; smaller substituents (e.g., –OH) favor denser lattices () versus bulkier groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.